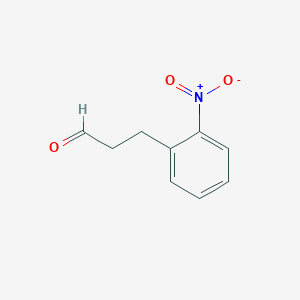

3-(2-Nitrophenyl)propanal

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

3-(2-nitrophenyl)propanal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO3/c11-7-3-5-8-4-1-2-6-9(8)10(12)13/h1-2,4,6-7H,3,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDBDZQOKDJEJIL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CCC=O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90441685 | |

| Record name | 3-(2-nitrophenyl)propanal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90441685 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

133473-26-4 | |

| Record name | 3-(2-nitrophenyl)propanal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90441685 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Properties and Characterization

Physicochemical Properties

These properties define the physical nature of the compound and how it behaves in different environments.

| Identifier | Value |

| IUPAC Name | 3-(2-nitrophenyl)propanal nih.gov |

| CAS Number | 133473-26-4 nih.gov |

| Molecular Formula | C9H9NO3 nih.govepa.govchemspider.com |

Molecular Weight and Typical Appearance

The molecular weight of this compound is approximately 179.17 g/mol . nih.govepa.govchemspider.com While specific data on its appearance is not consistently available, related compounds are often described as colorless to pale yellow liquids or solids. evitachem.com

Solubility and Melting Point

Information regarding the specific solubility and melting point of this compound is not readily found in the provided search results. However, its polarity suggests it would have some solubility in common organic solvents. fiveable.me

Spectroscopic Data and Analysis

Spectroscopy is essential for confirming the structure and purity of a chemical compound.

¹H NMR and ¹³C NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon and hydrogen framework of a molecule. While specific spectra for this compound are not provided in the search results, related compounds show characteristic signals for the aromatic protons, the protons of the propyl chain, and the aldehyde proton in ¹H NMR. rsc.orgrsc.org In ¹³C NMR, distinct signals would be expected for the carbonyl carbon, the aromatic carbons (with the carbon attached to the nitro group being significantly shifted), and the carbons of the propyl chain. rsc.orgrsc.orgspectrabase.com

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the presence of specific functional groups. For this compound, the IR spectrum would be expected to show a strong absorption band for the carbonyl (C=O) group of the aldehyde, typically in the region of 1740-1720 cm⁻¹. umn.edu Additionally, characteristic strong stretches for the nitro (NO₂) group would be observed around 1600-1500 cm⁻¹ and 1400-1300 cm⁻¹. umn.edu

Analytical Techniques for Identification and Purity Assessment

Common analytical techniques to identify and assess the purity of this compound would include High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), often coupled with Mass Spectrometry (MS) for definitive identification. rsc.orgspectrabase.com Thin-Layer Chromatography (TLC) is also a valuable tool for monitoring the progress of reactions involving this compound.

Reactivity and Transformational Chemistry of 3 2 Nitrophenyl Propanal

Chemical Transformations Involving the Aldehyde Moiety

The aldehyde group is a key site for a variety of chemical reactions, primarily involving nucleophilic additions and oxidations.

Nucleophilic Addition Reactions and Subsequent Functionalization

The carbonyl group (-C=O) in 3-(2-nitrophenyl)propanal is polarized, with the oxygen atom being more electronegative than the carbon atom. savemyexams.com This polarization results in a partially positive charge on the carbonyl carbon, making it susceptible to attack by nucleophiles. savemyexams.com This fundamental reactivity is the basis for nucleophilic addition reactions, a cornerstone of aldehyde chemistry. savemyexams.comlibretexts.org

In a typical two-step mechanism, a nucleophile first attacks the electrophilic carbonyl carbon, breaking the C=O pi bond and forming a negatively charged intermediate. savemyexams.com This intermediate is then protonated, often by a weak acid in the reaction medium, to yield the final addition product. savemyexams.comlibretexts.org

The aldehyde functionality in this compound facilitates various synthetic transformations. It can undergo condensation reactions to form products such as Schiff bases or can be used to construct heterocyclic systems. For example, it can be reacted with phosphonate (B1237965) esters in a Horner-Wadsworth-Emmons (HWE) reaction to form alkenes, which can then be further functionalized. imperial.ac.uk

Oxidative Pathways Leading to Carboxylic Acid Derivatives

The aldehyde group of this compound can be readily oxidized to form the corresponding carboxylic acid, 3-(2-nitrophenyl)propanoic acid. This transformation is a common and synthetically useful reaction. evitachem.com A variety of oxidizing agents can accomplish this, often under mild conditions. libretexts.orgchemguide.co.uk

| Oxidizing Agent | Typical Conditions | Notes |

|---|---|---|

| Potassium Dichromate(VI) (K₂Cr₂O₇) | Acidic solution (e.g., dilute H₂SO₄), heat | The orange dichromate(VI) ion is reduced to the green chromium(III) ion. libretexts.orgchemguide.co.uk |

| Potassium Permanganate (B83412) (KMnO₄) | Acidic or alkaline solution | A strong oxidizing agent. |

| Jones Reagent (CrO₃ in acetone/H₂SO₄) | Acetone, 0°C to room temperature | A powerful oxidant, but the reaction is stoichiometric and produces chromium waste. scispace.com |

| tert-Butyl hydroperoxide (t-BuOOH) | Catalytic amounts of metal salts (e.g., La₂O₃) | Offers a chemoselective and environmentally greener alternative. scispace.com |

Reductive Chemistry of the Ortho-Nitro Group

The ortho-nitro group is another key reactive center in the molecule, with its reduction chemistry providing a gateway to a wide array of amino-substituted derivatives and heterocyclic compounds.

Selective Reduction to Amino-Substituted Derivatives

The selective reduction of the aromatic nitro group to a primary amine is a fundamental transformation in organic synthesis. jsynthchem.com In the case of this compound, this reaction yields 3-(2-aminophenyl)propanal, a valuable intermediate for further cyclization reactions. This reduction can be achieved while leaving the aldehyde group intact through the use of specific chemoselective reagents. arkat-usa.orgresearchgate.net

Several methods are available for this selective transformation. evitachem.com Catalytic hydrogenation using hydrogen gas with a metal catalyst like palladium on carbon (Pd/C) is a common and efficient method. evitachem.com Stoichiometric reductants are also widely employed, including metal-acid systems such as tin (Sn) in hydrochloric acid (HCl). evitachem.com Furthermore, inorganic sulfur reagents like sodium dithionite (B78146) (Na₂S₂O₄) are effective, inexpensive, and provide a metal-free alternative for the reduction of aromatic nitro compounds. acsgcipr.orgfiveable.meorganic-chemistry.org

| Reagent/System | Typical Conditions | Selectivity Notes |

|---|---|---|

| H₂ / Pd-C | Various solvents (e.g., ethanol, ethyl acetate) | Catalytic hydrogenation is often highly selective for the nitro group over the aldehyde. evitachem.com |

| Sodium Dithionite (Na₂S₂O₄) | Aqueous or mixed solvent systems (e.g., ethanol-water), often heated | Known for its chemoselectivity, reducing nitro groups in the presence of aldehydes or esters. acsgcipr.orgrsc.org |

| Thiourea Dioxide (TUDO) | Aqueous alkali-ethanolic system, 90 °C | Can be used for the chemoselective reduction of the carbonyl group, leaving the nitro group intact. arkat-usa.orgresearchgate.netresearchgate.net |

| Iron (Fe) / HCl or Acetic Acid | Acidic aqueous solution, heat | A classic and cost-effective method for nitro reduction. organic-chemistry.org |

Mechanistic Aspects of Nitro Group Reduction

The reduction of an aromatic nitro group to an amine is a multi-electron process that proceeds through several intermediates. The generally accepted pathway involves the initial reduction of the nitro group (R-NO₂) to a nitroso group (R-NO), followed by further reduction to a hydroxylamine (B1172632) (R-NHOH), and finally to the amine (R-NH₂).

The mechanism with sodium dithionite involves electron transfer from the dithionite ion (S₂O₄²⁻). acsgcipr.org Studies on related systems have used techniques like ESI-MS and DFT calculations to elucidate the plausible reaction mechanisms. acs.org

Photochemical pathways also offer an alternative mechanism for nitro group reduction. Irradiation of o-nitrophenyl compounds can lead to the formation of nitroso products. beilstein-journals.org This process can be influenced by the presence of electron donors. This photoinduced intramolecular electron transfer from a suitable donor moiety to the o-nitrophenyl group can generate radical intermediates. acs.org

Cyclization and Rearrangement Processes

The true synthetic utility of this compound is realized in its ability to undergo intramolecular cyclization and rearrangement reactions, leveraging the close proximity of the aldehyde and the ortho-nitro functional groups. These reactions are powerful tools for the construction of N-heterocyclic scaffolds, which are prevalent in pharmaceuticals and natural products. organic-chemistry.org

A dominant strategy is reductive cyclization . In this one-pot tandem process, the nitro group is first reduced to an amine, generating 3-(2-aminophenyl)propanal in situ. rsc.orgacs.org This intermediate does not need to be isolated; the newly formed nucleophilic amino group readily attacks the electrophilic aldehyde carbon, leading to intramolecular cyclization and subsequent dehydration to form heterocyclic products like quinolines. scispace.com This approach, often mediated by reagents like sodium dithionite or Fe/HCl, is highly efficient for building fused ring systems. organic-chemistry.orgacs.org For instance, the reduction of related o-nitrophenyl carbonyl compounds under acidic conditions can trigger cyclization to furnish quinolines in high yields. organic-chemistry.org

Photochemical reactions provide an alternative route to cyclization that may not require a separate reducing agent. Irradiation of related o-nitrophenyl systems with UV light (e.g., 365 nm) can induce rearrangements and cyclizations. cdnsciencepub.comresearchgate.net For example, irradiation of (E)-N-methyl-N-(3-(2-nitrophenyl)prop-1-en-1-yl)acetamide, a derivative of the propanal, under basic conditions yielded cyclized products such as quinoline (B57606) N-oxide and quinolin-2(1H)-one. beilstein-journals.org This highlights a pathway where the excited state of the nitro group interacts with the side chain to initiate ring formation.

Intramolecular Cyclization Reactions for Heterocycle Formation

The structure of this compound is ideally suited for intramolecular cyclization reactions, which are fundamental in constructing various nitrogen-containing heterocyclic systems. A common and powerful strategy involves the reductive cyclization of the nitro group. organic-chemistry.orgscispace.comresearchgate.net In this process, the nitro group is reduced to a primary amine, which, being a nucleophile, can readily react with the electrophilic aldehyde group within the same molecule to form a new ring system.

This methodology is a cornerstone for the synthesis of quinolines, an important class of heterocycles. organic-chemistry.org While traditional methods like the Friedländer and Combes syntheses provide routes to quinolines, reductive cyclization of ortho-nitroaryl compounds offers a streamlined alternative. organic-chemistry.orgwikipedia.org For instance, a general method for synthesizing substituted quinolines involves the reduction of o-nitrophenyl propargyl alcohols, where the in situ-formed amine cyclizes onto an enone formed via a Meyer–Schuster rearrangement. organic-chemistry.org The choice of reducing agent is critical, with reagents like iron in hydrochloric acid (Fe/HCl), zinc in acetic acid (Zn/AcOH), and tin(II) chloride in hydrochloric acid (SnCl₂) proving highly effective, affording yields between 82% and 95%. organic-chemistry.org

A closely related transformation involves the conversion of 2-nitrostyrene to skatole (3-methylindole). researchgate.net This reaction proceeds through the formation of 2-(o-nitrophenyl)propionaldehyde, an isomer of this compound, via hydroformylation. researchgate.net The subsequent steps involve the catalytic reduction of the nitro group to an amine, followed by intramolecular ring closure and dehydration to yield the indole (B1671886) scaffold. researchgate.net Derivatives of this compound, such as its Schiff base, can undergo thermal cyclization to produce other complex heterocycles like quindolines. scite.ai Furthermore, related α,β-unsaturated ketones, such as 3-(2-nitrophenyl)-1-(2-thienyl)-2-propenone, react with aminothiophenols to form 1,5-benzothiazepines through a cyclization process. researchgate.net

| Precursor Type | Key Transformation | Reagents/Conditions | Resulting Heterocycle | Reference |

|---|---|---|---|---|

| o-Nitrophenyl Propargyl Alcohols | Reductive cyclization / Meyer–Schuster rearrangement | Fe/HCl, Zn/AcOH, or SnCl₂/HCl | Quinolines | organic-chemistry.org |

| 2-Nitrostyrene | Hydroformylation, then reductive cyclization | Rhodium catalyst, H₂ | Indoles (Skatole) | researchgate.net |

| 3-Arylamino-3-(2-nitrophenyl)propanal Schiff base | Thermal cyclization | Heat, Triethyl phosphite | Quindolines | scite.ai |

| 3-(2-Nitrophenyl)-2-propenone derivative | Cyclocondensation | 2-Aminobenzenethiols, TFA or ether | 1,5-Benzothiazepines | researchgate.net |

| 3-(2-Nitrophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde | Reductive cyclization | Na₂S₂O₄ | Pyrazolo[4,3-c]quinolines | nih.gov |

Electrocyclization Pathways in Arylhydrazonopropanal Analogs

Electrocyclic reactions are a class of pericyclic reactions characterized by the concerted formation of a sigma (σ) bond between the termini of a linear conjugated π-electron system, resulting in a cyclic compound. wikipedia.orgmasterorganicchemistry.com Conversely, the ring-opening of a cyclic compound to form a conjugated system is also an electrocyclic reaction. masterorganicchemistry.com These reactions are stereospecific and proceed through a single, cyclic transition state without intermediates, governed by the principles of orbital symmetry conservation, often summarized by the Woodward-Hoffmann rules. wikipedia.orgmasterorganicchemistry.comscribd.com

Arylhydrazones, formed by the condensation of an aldehyde like this compound with an arylhydrazine, are analogs that contain an extended π-system. The reactivity of these analogs can, in principle, be guided by the rules of electrocyclization. The stereochemical outcome of an electrocyclic reaction—whether the terminal groups of the π-system rotate in the same direction (conrotatory) or in opposite directions (disrotatory)—is determined by the number of π-electrons in the system and whether the reaction is initiated by heat (thermal conditions) or by ultraviolet light (photochemical conditions). masterorganicchemistry.com This is because thermal reactions proceed from the highest occupied molecular orbital (HOMO) of the ground state, while photochemical reactions involve the HOMO of the electronically excited state, which has a different symmetry. masterorganicchemistry.com

| Number of π Electrons | Reaction Condition | Allowed Stereochemical Pathway |

|---|---|---|

| 4n (e.g., 4, 8, 12...) | Thermal (Δ) | Conrotatory |

| 4n (e.g., 4, 8, 12...) | Photochemical (hν) | Disrotatory |

| 4n + 2 (e.g., 2, 6, 10...) | Thermal (Δ) | Disrotatory |

| 4n + 2 (e.g., 2, 6, 10...) | Photochemical (hν) | Conrotatory |

Data sourced from general principles of pericyclic reactions. masterorganicchemistry.comscribd.com

While electrocyclization is a fundamental reaction type in organic chemistry, specific examples involving arylhydrazonopropanal analogs derived directly from this compound are not extensively detailed in surveyed literature. The discussion of this pathway remains based on the established theoretical principles that govern such pericyclic transformations.

Coordination Chemistry and Metal-Catalyzed Reactions

The field of coordination chemistry explores the formation and properties of complexes consisting of a central metal ion surrounded by molecules or anions known as ligands. libretexts.org Derivatives of this compound are valuable precursors for synthesizing ligands that can coordinate with transition metals, forming complexes with potential applications in catalysis. nih.govcatalysis.blog

Ligand Formation with Transition Metal Centers using Nitrophenylpropanal Derivatives

While this compound itself is not a typical ligand, it can be readily converted into derivatives that are excellent chelating agents. nih.gov A primary route to such ligands is through the formation of Schiff bases. The aldehyde functional group of this compound can condense with various primary amines to form imines (C=N), which are key structural motifs in many ligands. nih.gov These Schiff base ligands can coordinate to transition metal centers, often acting as bidentate or polydentate ligands, thereby forming stable metal complexes. uzh.ch

Another important class of ligands derived from related structures are β-diketones. For example, 1-(2′, 4′ dihydroxy-5-nitrophenyl)-3-(pyridin-3-yl)-propane-1,3-dione, a functionalized β-diketone, acts as a bidentate ligand, coordinating to transition metal ions through its keto-enol system. researchgate.net The presence of the electron-withdrawing nitro group on the phenyl ring is a significant feature, as it modulates the electronic properties of the ligand. nih.gov This electronic influence, in turn, affects the stability, reactivity, and potential catalytic activity of the resulting metal complex. nih.gov

| Precursor Derivative Type | Ligand Type | Potential Coordinating Atoms | Reference |

|---|---|---|---|

| Schiff Base (from aldehyde + amine) | Imine-based ligand | Nitrogen (imine), Oxygen/Nitrogen (from other groups) | nih.gov |

| β-Diketone | β-diketonate (keto-enol form) | Oxygen, Oxygen | researchgate.net |

| Benzoylthiourea | Thiourea-based ligand | Sulphur, Oxygen | uzh.ch |

| 2-(Nitrophenyl)-1H-benzimidazole | Benzimidazole-based ligand | Nitrogen | nih.gov |

Role in Complex Catalyst Systems and Mechanistic Implications

Transition metal complexes are crucial in catalysis because they can facilitate chemical reactions with high efficiency and selectivity under mild conditions. catalysis.blog Ligands derived from nitrophenylpropanal analogs play a central role in defining the behavior of these catalysts. The steric bulk and electronic properties of the ligand scaffold directly influence the coordination environment around the metal center, which has profound mechanistic implications. osti.govnih.gov These factors can determine the catalyst's stability, activity, and the selectivity of the reaction it catalyzes. osti.gov

A key mechanistic concept is metal-ligand cooperation, where the ligand is not merely a spectator but actively participates in bond activation. nih.gov In the hydrogenation of nitroarenes catalyzed by a manganese complex, for instance, the reaction is proposed to proceed via a bifunctional mechanism involving both the metal and the ligand. nih.gov The mechanism of catalysis by metal complexes often involves the coordination of substrates to the metal, which lowers the activation energy by stabilizing transition states and providing alternative reaction pathways. catalysis.blog The design of ligands, including those accessible from this compound, is therefore a critical strategy for developing novel catalysts and understanding their mechanistic operation. nih.gov

| Ligand Property/Concept | Mechanistic Implication | Example Effect | Reference |

|---|---|---|---|

| Electronic Effects (e.g., nitro group) | Modulates the electron density at the metal center, affecting substrate binding and reactivity. | Influences the stability and catalytic activity of the complex. | nih.gov |

| Steric Effects | Controls access of the substrate to the metal center and can influence product selectivity. | Dictates catalyst geometry and can favor the formation of specific isomers. | osti.gov |

| Metal-Ligand Cooperation | The ligand actively participates in bond-making/breaking steps, often involving proton or hydride transfer. | Enables bifunctional activation of substrates, as seen in some nitroarene hydrogenations. | nih.gov |

| Pendant Functional Groups | Can act as internal bases or proton relays, facilitating steps in the catalytic cycle. | Accelerates proton movement, potentially lowering the overpotential in electrocatalysis. | osti.gov |

Mechanistic and Kinetic Investigations of 3 2 Nitrophenyl Propanal Reactions

Elucidation of Reaction Mechanisms through Advanced Spectroscopic and Computational Methods

Modern research heavily relies on a combination of advanced analytical techniques to map the detailed pathways of chemical reactions. For a molecule like 3-(2-nitrophenyl)propanal, spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and X-ray crystallography are indispensable. For instance, the structure of products resulting from reactions like organocatalytic Robinson annulations involving similar compounds, such as (E)-3-(2-nitrophenyl)acrylaldehyde, have been definitively confirmed using X-ray analysis. acs.org Techniques like Electron Paramagnetic Resonance (EPR) spectroscopy and mass spectrometry are vital for detecting and characterizing transient species, such as the nitroso intermediate that may form during the reduction of the nitro group. acs.org

Computational chemistry provides a powerful complementary approach to experimental studies. researchgate.net Quantum chemical methods like Density Functional Theory (DFT) are employed to model reaction pathways and predict the stability of reactants, transition states, and products. researchgate.netrsc.org These calculations can elucidate the energetics of a reaction, helping to determine the most likely mechanism. researchgate.net For example, DFT simulations can be used to study the effect of substituents on reaction barriers, while Frontier Molecular Orbital (FMO) analysis helps in understanding the reactivity and predicting the outcomes of pericyclic reactions. rsc.orgresearchgate.net Such theoretical investigations are crucial for interpreting experimental data and building a comprehensive model of the reaction mechanism. researchgate.net

Kinetic Studies of Oxidative and Reductive Transformations

Kinetic studies quantify the rates of chemical reactions, offering deep insights into the reaction mechanism. For this compound, investigations into its oxidation (targeting the aldehyde group) and reduction (targeting the nitro group) are of primary importance.

The relationship between reactant concentrations and the reaction rate is mathematically expressed by the rate law, Rate = k[A]ⁿ[B]ᵐ, where 'k' is the rate constant and 'n' and 'm' are the reaction orders for reactants A and B, respectively. photophysics.com For many reactions, including those involving nitrophenyl compounds, pseudo-first-order conditions are often employed to simplify the kinetics. cas.cz

Table 1: Hypothetical Kinetic Data for the Oxidation of this compound This interactive table illustrates the method of initial rates for a hypothetical oxidation reaction: this compound + Oxidant → Products

| Experiment | Initial [this compound] (M) | Initial [Oxidant] (M) | Initial Rate (M/s) |

| 1 | 0.10 | 0.10 | 2.0 x 10⁻⁵ |

| 2 | 0.20 | 0.10 | 4.0 x 10⁻⁵ |

| 3 | 0.10 | 0.20 | 8.0 x 10⁻⁵ |

From this data, doubling the aldehyde concentration doubles the rate (first order), while doubling the oxidant concentration quadruples the rate (second order). Thus, the derived rate law would be: Rate = k[this compound]¹[Oxidant]².

Analysis of Substituent Effects on Reaction Kinetics and Selectivity

The rate and outcome of a reaction can be significantly altered by changing the substituents on the aromatic ring. The ortho-nitro group in this compound has a profound influence due to its strong electron-withdrawing nature and its steric bulk. arkat-usa.org

The electronic effect of substituents is often quantified using the Hammett equation, which correlates reaction rates for a series of related compounds with substituent constants (σ). cas.czcdnsciencepub.com For reactions involving nucleophilic attack near the ring, electron-withdrawing groups (like the nitro group) typically increase the reaction rate, resulting in a positive Hammett ρ value. cdnsciencepub.com Conversely, electron-donating groups slow the reaction down. Studies on related nitrophenyl derivatives show that the position of the nitro group is critical; moving it from the ortho to the meta or para position can completely abolish certain activities, highlighting the importance of its placement. rsc.org

Steric hindrance from the ortho-nitro group can also play a major role. arkat-usa.org It can slow down reactions by physically blocking the approach of a reagent to the aldehyde functional group. arkat-usa.org This effect is particularly pronounced in ortho-substituted compounds compared to their meta- and para-isomers.

Table 2: Hypothetical Relative Reaction Rates for Substituted Phenyl Propanals This table illustrates the impact of different substituents at the para-position on the relative rate of a hypothetical nucleophilic addition reaction, compared to the unsubstituted benzaldehyde (B42025) derivative.

| Substituent (X) in 4-X-C₆H₄CH₂CH₂CHO | Substituent Constant (σₚ) | Relative Rate (kₓ/k₋H) |

| -OCH₃ (Methoxy) | -0.27 | 0.25 |

| -CH₃ (Methyl) | -0.17 | 0.50 |

| -H (Hydrogen) | 0.00 | 1.00 |

| -Cl (Chloro) | 0.23 | 3.50 |

| -CN (Cyano) | 0.66 | 20.0 |

| -NO₂ (Nitro) | 0.78 | 35.0 |

The data shows a clear trend where electron-withdrawing groups (-Cl, -CN, -NO₂) accelerate the reaction, while electron-donating groups (-OCH₃, -CH₃) slow it down, consistent with the principles of physical organic chemistry. cas.cz

Applications in Advanced Organic Synthesis and Materials Science Research

Building Block for Complex Organic Molecule Synthesis

The unique combination of functional groups in 3-(2-Nitrophenyl)propanal allows it to serve as a strategic starting point for constructing intricate molecular architectures.

The 2-nitrophenyl moiety is a key structural element in the design of bioreductive prodrugs, which are compounds designed to be activated under specific physiological conditions, such as the low-oxygen (hypoxic) environments characteristic of solid tumors. Research has demonstrated the use of compounds structurally similar to this compound in this field. For instance, hypoxia-activated prodrugs have been developed based on 3-(2-nitrophenyl)propan-1-ol, the corresponding alcohol of this compound. nih.gov In these systems, the nitro group is reduced in a hypoxic environment to an amino group, which then triggers an intramolecular cyclization to release an active drug. nih.gov

Analogous compounds, such as 2-(3-Nitrophenyl)propan-2-ol and its para-substituted counterpart, are known to serve as intermediates in the synthesis of various organic compounds, including those with applications in the pharmaceutical and agrochemical sectors. evitachem.com The presence of the nitro group can be crucial for the biological activity of the final product or act as a handle for further chemical modifications. The synthesis of the spirooxindole alkaloid (+)-coerulescine, a molecule with various biological activities, has been achieved using a diphenylmethyl tert-butyl α-(2-nitrophenyl)malonate, highlighting the utility of the 2-nitrophenyl group in building complex, pharmaceutically relevant scaffolds. nih.govfrontiersin.orgnih.gov

Table 1: Examples of Nitrophenyl-based Intermediates in Synthesis

| Compound/Derivative | Application Area | Research Finding | Citation |

|---|---|---|---|

| 3-(2-Nitrophenyl)propan-1-ol | Pharmaceutical (Prodrugs) | Used as a backbone for hypoxia-activated prodrugs that release active compounds via reductive cyclization. | nih.gov |

| Diphenylmethyl tert-butyl α-(2-nitrophenyl)malonate | Pharmaceutical Synthesis | Key starting material in the multi-step enantioselective synthesis of the alkaloid (+)-coerulescine. | nih.govfrontiersin.orgnih.govresearchgate.net |

| 2-(Nitrophenyl)propanol Derivatives | General Organic Synthesis | Serve as intermediates for pharmaceuticals and agrochemicals. | evitachem.com |

Nitrogen-containing heterocycles are fundamental structural motifs in a vast array of pharmaceuticals, agrochemicals, and functional materials. The structure of this compound is ideally suited for the synthesis of quinoline-based heterocycles through reductive cyclization strategies. In this type of reaction, the ortho-nitro group is chemically reduced (e.g., using metals like Fe or Zn) to an amino group, which can then undergo an intramolecular condensation with the aldehyde functionality to form the heterocyclic ring. nih.govnih.govresearchgate.netorganic-chemistry.org

While direct synthesis from this compound is a classic strategy (a variation of the Friedländer synthesis), published research demonstrates this principle with closely related starting materials. For example, various quinoline-4-amines have been successfully synthesized from substituted 3-(2-nitrophenyl)isoxazoles using zinc or iron dust in acetic acid. nih.govnih.gov Another efficient method involves the reductive cyclization of o-nitrophenyl propargyl alcohols, which rearrange in situ to form an enone that subsequently cyclizes to yield substituted quinolines. organic-chemistry.org These established methods underscore the potential of this compound to serve as a direct precursor to quinolines and related nitrogenous heterocycles. researchgate.net

Precursor in Pharmaceutical and Agrochemical Intermediate Research

Role in Functional Material Design and Development

The electronic properties conferred by the nitrophenyl group, combined with the reactive aldehyde, position this compound as a candidate for incorporation into advanced materials.

The ortho-nitrobenzyl group, a core feature of this compound, is known for its photolabile properties, which can be exploited in polymer chemistry. For instance, polymers containing o-nitrobenzene thioacetal groups in their main chain have been synthesized. These polymers can form nanoparticles that degrade upon irradiation with UV light, leading to a burst release of an encapsulated payload. researchgate.net This demonstrates how the o-nitrophenyl moiety can be integrated into polymer backbones to create light-sensitive, functional materials.

In dye chemistry, nitrophenyl groups are often used as powerful electron-withdrawing components (part of a chromophore) to tune the color and properties of dyes. Azo disperse dyes containing a nitrophenyl group have been synthesized for dyeing polyester (B1180765) fabrics. mdpi.commdpi.com For example, 3-(4-Nitrophenyl)-3-oxo-2-(phenylhydrazono)-propionaldehyde has been prepared and used as a disperse dye. mdpi.com While these examples use isomers or analogs, they illustrate the utility of the nitrophenyl propanal skeleton in the design of new dyes. The aldehyde group in this compound offers a reactive site for condensation reactions to build larger, conjugated dye systems. researchgate.netmdpi.comresearchgate.net

Organic compounds with strong electron donor and acceptor groups are of great interest for optoelectronic applications, including nonlinear optical (NLO) materials and organic light-emitting diodes (OLEDs). The nitrophenyl group acts as an excellent electron acceptor. Research on related structures suggests the potential of this compound derivatives in this field.

Silver(I) complexes of ligands based on 3-oxo-3-phenyl-2-(2-phenylhydrazono)propanal, including a derivative with a 4-nitrophenyl group, have been synthesized and characterized. acs.orgnih.gov These complexes exhibit semiconducting properties and low optical band gaps, which are desirable for applications in devices like dye-sensitized solar cells and photodiodes. acs.orgnih.gov Studies on other nitrophenyl derivatives have also shown their potential for creating materials with significant NLO properties. researchgate.netrsc.org The combination of the electron-withdrawing nitro group and the conjugated system in derivatives of this compound could lead to materials with interesting photophysical and electronic characteristics suitable for optoelectronic applications. chemrxiv.org

Table 2: Optoelectronic Properties of Related Nitrophenyl Compounds

| Compound Class | Property/Application | Research Finding | Citation |

|---|---|---|---|

| Ag(I) Complexes of Nitrophenylhydrazono-propanals | Optoelectronics | Exhibit semiconducting nature and low band gaps, making them suitable for applications like solar cells and photodiodes. | acs.orgnih.gov |

| Chalcone Derivatives (e.g., nitrophenyl-propenone) | Solvatochromism | Show significant shifts in absorption and fluorescence spectra with solvent polarity, indicating large changes in dipole moment upon excitation, a key feature for NLO materials. | rsc.org |

Integration into Polymeric Structures and Dye Chemistry

Application in Photolabile Protecting Group Chemistry Using Nitrophenyl Analogs

The ortho-nitrobenzyl moiety is one of the most widely used photolabile protecting groups (PPGs) in organic synthesis and chemical biology. wikipedia.orgmdpi.comresearchgate.net PPGs are chemical groups that can be removed from a molecule using light, offering high spatiotemporal control over chemical reactions. wikipedia.orgnih.gov The core structure responsible for this photocleavage is the 2-nitrobenzyl system, which is present in this compound.

Upon irradiation with UV light (typically around 350 nm), the ortho-nitro group undergoes an intramolecular hydrogen abstraction from the benzylic position, leading to the formation of an aci-nitro intermediate. nih.gov This transient species then rearranges and fragments to release the protected functional group and form an ortho-nitrosobenzaldehyde or related ketone as a byproduct. researchgate.net

While this compound itself is not typically used as a PPG, its structural analogs are cornerstones of this technology. A prominent example is the 2-(2-nitrophenyl)propoxycarbonyl (NPPOC) group, which has been used extensively for protecting hydroxyl groups in the synthesis of DNA microarrays. mdpi.comresearchgate.net More recently, derivatives like 3-(o-Nitrophenyl)butan-2-ol (Npb-OH) have been developed as improved PPGs for solid-phase peptide synthesis, offering high photo-release rates and stability to standard synthesis conditions. mdpi.com The fundamental photochemical mechanism underlying the function of these advanced PPGs is rooted in the ortho-nitrophenyl alkyl structure, a motif shared with this compound. mdpi.com

Utilization as an Analytical Reference Standard in Research

In the context of chemical research, this compound serves as an important, albeit typically non-certified, reference compound. Its availability from chemical suppliers is generally for research and development purposes, where it is used as a starting material for the synthesis of more complex target molecules. bldpharm.com

In synthetic research, it functions as a reference point for the development and validation of new synthetic methodologies. For example, when developing novel routes to quinoline (B57606) or indole (B1671886) derivatives, this compound can be used as a model substrate to optimize reaction conditions, such as catalyst choice, solvent, and temperature. organic-chemistry.org Its presence in reaction mixtures can be monitored by standard analytical techniques like Thin-Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy to track reaction progress and identify intermediates.

The nitro-substituted phenyl group provides a strong chromophore, making it readily detectable in UV-Vis spectroscopy, a common detection method used in HPLC. researchgate.net While specific certified reference standards of this compound for quantitative analysis are not widely listed, related nitrophenyl compounds are used extensively in analytical chemistry. For instance, 2-nitrophenylhydrazine (B1229437) is a well-known derivatizing agent used to enhance the detection of carboxylic acids in HPLC analysis by attaching a UV-active tag. researchgate.net The study and chromatographic separation of nitrophenyl-containing compounds are areas of analytical interest, further underscoring the role of molecules like this compound as reference points in analytical method development.

Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 133473-26-4 | researchgate.netscite.ainih.gov |

| Molecular Formula | C₉H₉NO₃ | researchgate.netscite.ainih.govchemspider.com |

| Molecular Weight | 179.17 g/mol | researchgate.netscite.ainih.gov |

| Density | 1.211 g/cm³ | scite.ai |

| Boiling Point | 283.3 °C at 760 mmHg | scite.ai |

| Flash Point | 128.3 °C | scite.ai |

| IUPAC Name | This compound | researchgate.netnih.gov |

Advanced Characterization and Analytical Methodologies for Research on 3 2 Nitrophenyl Propanal

Spectroscopic Techniques for Comprehensive Structural Elucidation

Spectroscopy is fundamental to the structural analysis of 3-(2-nitrophenyl)propanal, providing detailed information about its atomic and molecular composition.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular structure of this compound by providing information on the chemical environment of hydrogen (¹H) and carbon (¹³C) atoms.

In the ¹H NMR spectrum of a related compound, (R)-3-(2-Nitrophenyl)-2-(9H-xanthen-9-yl)propanal, recorded in deuterated chloroform (B151607) (CDCl₃) at 400 MHz, the aldehydic proton shows a singlet at δ 9.60 ppm. amazonaws.com The aromatic protons of the nitrophenyl group appear as multiplets, with a doublet at δ 7.84 (J = 8.0 Hz, 1H) and a triplet at δ 7.37 (J = 7.6 Hz, 1H). amazonaws.com Other aromatic and methine protons are also observed in the δ 7.07-7.27 and 4.64 ppm regions, respectively. amazonaws.com The methylene (B1212753) protons adjacent to the aromatic ring and the aldehydic group present as a multiplet at δ 3.05-3.12 ppm. amazonaws.com

The ¹³C NMR spectrum, also in CDCl₃ at 100 MHz, reveals the aldehydic carbon at δ 202.3 ppm. amazonaws.com The carbon atoms of the nitrophenyl ring are found at δ 149.0, 134.3, 133.2, 133.0, 127.6, and 125.0 ppm. amazonaws.com The remaining carbons of the xanthenyl group and the aliphatic chain appear at various other chemical shifts. amazonaws.com For the simpler compound, 3-(2-nitrophenyl)propanoic acid, the aliphatic carbons are observed at δ 34.4 and 28.1 ppm in ¹³C NMR (125 MHz, CDCl₃). rsc.org

Table 1: Representative NMR Data for this compound Derivatives

| Nucleus | Functional Group | Chemical Shift (ppm) | Multiplicity / Coupling Constant (J) | Reference |

| ¹H | Aldehyde (-CHO) | 9.60 | s | amazonaws.com |

| ¹H | Aromatic (Nitrophenyl) | 7.84 | d, J = 8.0 Hz | amazonaws.com |

| ¹H | Aromatic (Nitrophenyl) | 7.37 | t, J = 7.6 Hz | amazonaws.com |

| ¹³C | Aldehyde (-CHO) | 202.3 | - | amazonaws.com |

| ¹³C | Aromatic (C-NO₂) | 149.0 | - | amazonaws.com |

| ¹³C | Aliphatic (-CH₂-) | 34.4, 28.1 | - | rsc.org |

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides key information about the functional groups present in this compound.

The IR spectrum is characterized by strong absorption bands corresponding to the carbonyl (C=O) stretching of the aldehyde group, typically found in the range of 1720-1740 cm⁻¹. The presence of the nitro group (NO₂) is confirmed by two distinct stretching vibrations: an asymmetric stretch usually appearing around 1520-1560 cm⁻¹ and a symmetric stretch near 1345-1385 cm⁻¹. Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, while aliphatic C-H stretches appear just below 3000 cm⁻¹. For instance, the IR spectrum of a related compound, methyl 3-(2-nitrophenyl)propanoate, shows characteristic peaks at 1735 cm⁻¹ (C=O), 1525 cm⁻¹ (asymmetric NO₂ stretch), and 1347 cm⁻¹ (symmetric NO₂ stretch). rsc.org

Table 2: Key IR Absorption Frequencies for this compound and Related Compounds

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Reference |

| Aldehyde (C=O) | Stretching | 1720 - 1740 | amazonaws.com |

| Nitro (NO₂) | Asymmetric Stretching | 1520 - 1560 | rsc.org |

| Nitro (NO₂) | Symmetric Stretching | 1345 - 1385 | rsc.org |

| Aromatic C-H | Stretching | > 3000 | rsc.org |

| Aliphatic C-H | Stretching | < 3000 | rsc.org |

Mass Spectrometry (MS, HRMS, GC-MS)

Mass spectrometry (MS) is a powerful technique for determining the molecular weight and elemental composition of this compound. High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the elemental formula. The monoisotopic mass of this compound (C₉H₉NO₃) is calculated to be 179.058243 g/mol . epa.govnih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. spectrabase.comresearchgate.net This technique is useful for identifying this compound in complex mixtures and for analyzing its fragmentation pattern upon electron ionization. spectrabase.comresearchgate.net The fragmentation pattern provides structural information, often showing characteristic losses of the nitro group (NO₂) and the formyl group (CHO). For a related compound, (R)-3-(2-Nitrophenyl)-2-(9H-xanthen-9-yl)propanal, HRMS (ESI) calculated for C₂₂H₁₇NNaO₄ [M+Na]⁺ was 382.1050, with a found value of 382.1059. amazonaws.com

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, which corresponds to electronic transitions within the molecule. The UV-Vis spectrum of this compound is characterized by absorptions due to the nitrophenyl chromophore. The nitro group and the aromatic ring give rise to characteristic absorption bands. For example, the UV-Vis spectrum of a complex containing a 3-(4-chlorophenyl)-2-[2-(4-nitrophenyl)hydrazono]-3-oxopropanal ligand shows distinct absorption peaks. acs.orgnih.gov The energies involved in these electronic transitions are typically in the range of 36 to 143 kcal/mole. msu.edu

Chromatographic Techniques for Separation and Purity Assessment

Chromatographic methods are essential for the separation of this compound from reaction mixtures and for the assessment of its purity.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis and purification of this compound. rsc.org Reversed-phase HPLC, often using a C18 column, is commonly employed for purity assessment. sielc.com The mobile phase typically consists of a mixture of acetonitrile (B52724) or methanol (B129727) and water, sometimes with the addition of an acid like phosphoric or formic acid for better peak shape. sielc.com Chiral HPLC, using columns like Chiralpak AD-H or AS-H, is utilized for the separation of enantiomers when the compound is chiral. frontiersin.orgbeilstein-journals.org The detection is usually performed using a UV detector set at a wavelength where the nitrophenyl chromophore absorbs strongly, such as 254 nm. frontiersin.orgbeilstein-journals.org

Table 3: Illustrative HPLC Conditions for Analysis of Related Nitrophenyl Compounds

| Column | Mobile Phase | Flow Rate (mL/min) | Detection (λ) | Analyte Type | Reference |

| Newcrom R1 | Acetonitrile/Water/Phosphoric Acid | - | MS-compatible | Isomer Separation | sielc.com |

| Chiralpak AD-H | Hexane/2-Propanol (95:5) | 1.0 | 254 nm | Enantiomer Separation | frontiersin.org |

| Chiralpak AS-H | Hexane/2-Propanol (90:10) | 1.0 | 254 nm | Enantiomer Separation | frontiersin.org |

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a pivotal technique for the identification and structural elucidation of volatile and semi-volatile compounds such as this compound. The method combines the separation power of gas chromatography with the detection capabilities of mass spectrometry.

Upon elution from the GC column, the molecules enter the mass spectrometer, where they are ionized, typically by Electron Ionization (EI). This high-energy process induces fragmentation of the molecular ion. The resulting mass spectrum, a plot of ion abundance versus mass-to-charge ratio (m/z), serves as a molecular fingerprint.

For this compound (C₉H₉NO₃, molecular weight: 179.17 g/mol ), the mass spectrum would be expected to show a molecular ion peak [M]⁺ at m/z 179. nih.gov The fragmentation pattern would likely exhibit characteristics of both the aliphatic aldehyde chain and the nitrophenyl group.

Key fragmentation pathways for aldehydes include α-cleavage and McLafferty rearrangement. libretexts.org Common fragments for a propanal moiety include the loss of the formyl radical (CHO, 29 Da) or the ethyl radical (C₂H₅, 29 Da), leading to significant peaks at m/z 150 and m/z 29 ([CHO]⁺), respectively. docbrown.info

The ortho-nitrophenyl group exhibits characteristic fragmentation due to intramolecular interactions, often referred to as the "ortho effect." A notable fragmentation pathway for ortho-nitro aromatic compounds is the loss of a hydroxyl radical (•OH, 17 Da), which is not observed in the meta and para isomers. This occurs via hydrogen abstraction from the side chain by the nitro group. Other expected fragments would arise from the loss of the nitro group (NO₂, 46 Da) or nitric oxide (NO, 30 Da), leading to ions at m/z 133 and m/z 149, respectively.

Based on these principles, a theoretical fragmentation table is proposed below.

| m/z Value | Proposed Fragment Ion | Associated Fragmentation Pathway |

|---|---|---|

| 179 | [C₉H₉NO₃]⁺ | Molecular Ion (M⁺) |

| 162 | [M - OH]⁺ | Loss of hydroxyl radical (ortho effect) |

| 150 | [M - CHO]⁺ | Loss of formyl radical from aldehyde |

| 149 | [M - NO]⁺ | Loss of nitric oxide from nitro group |

| 133 | [M - NO₂]⁺ | Loss of nitro group |

| 121 | [C₈H₇N]⁺ | Further fragmentation of nitrophenyl moiety |

| 91 | [C₇H₇]⁺ | Tropylium ion, common in alkylbenzenes |

| 29 | [CHO]⁺ | Formyl cation |

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is a fundamental and widely used technique for monitoring reaction progress, assessing compound purity, and determining appropriate solvent systems for column chromatography. It operates on the principle of differential partitioning of components between a solid stationary phase (typically silica (B1680970) gel or alumina (B75360) coated on a plate) and a liquid mobile phase (the eluent).

The retention factor (Rf), defined as the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a key parameter in TLC. uib.no The Rf value is dependent on the analyte's structure, the stationary phase, and the composition of the mobile phase. For a given stationary phase, a more polar solvent system will generally result in higher Rf values, as it will more effectively move polar compounds up the plate.

In the context of this compound, TLC is an essential tool for monitoring its synthesis, for instance, from the reduction of 2-nitrocinnamaldehyde. Research indicates that this compound can be purified via column chromatography using 100% toluene (B28343) as the eluent. This suggests that a non-polar solvent system is effective for its separation. For TLC analysis, a similar system, such as pure toluene or a mixture like hexane/ethyl acetate, would be appropriate. The choice of solvent ratio allows for the adjustment of the Rf value to an optimal range, typically between 0.2 and 0.8, for clear separation. consistence.nl

Visualization of the spots on the TLC plate can be achieved under UV light (254 nm), as the aromatic nitrophenyl group is UV-active. Further visualization can be accomplished using chemical stains that react with the aldehyde functional group, such as a potassium permanganate (B83412) solution or a 2,4-dinitrophenylhydrazine (B122626) (DNPH) stain, which would produce a colored spot.

| Parameter | Description | Relevance to this compound |

|---|---|---|

| Stationary Phase | Typically silica gel 60 F₂₅₄ plates. | The polar silica gel interacts with the polar aldehyde and nitro groups. |

| Mobile Phase (Eluent) | A solvent or mixture of solvents that moves up the plate. | Non-polar systems like Toluene or Hexane/Ethyl Acetate mixtures are suitable. |

| Retention Factor (Rf) | Ratio of solute distance to solvent distance. | A characteristic value for a given system; adjustable by changing mobile phase polarity. |

| Visualization | Method to see the separated spots. | UV light (254 nm) and chemical stains (e.g., DNPH, KMnO₄). |

Thermal Analysis Techniques

Thermal analysis encompasses a group of techniques that measure the physical or chemical properties of a substance as a function of temperature or time while the substance is subjected to a controlled temperature program. okstate.edu The most common techniques for a compound like this compound are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). researchgate.net

Thermogravimetric Analysis (TGA) measures changes in the mass of a sample as it is heated. It provides information on thermal stability, decomposition temperatures, and the composition of multi-component systems. For an organic molecule like this compound, the TGA thermogram would show the temperature at which decomposition begins (onset temperature) and the subsequent mass loss as the molecule breaks down into volatile fragments. Studies on the related compound o-nitrophenol show a single-step thermal degradation pattern commencing at approximately 118°C and terminating around 158°C. Other nitrophenyl derivatives have shown decomposition onsets closer to 200°C. It is expected that this compound would exhibit thermal decomposition within this general range, characterized by a significant loss of mass.

Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. DSC is used to detect thermal events such as melting, crystallization, and glass transitions. A DSC thermogram for this compound would be expected to show an endothermic peak corresponding to its melting point. Since this compound is typically an oil at room temperature, a glass transition might be observed at sub-ambient temperatures.

| Technique | Property Measured | Expected Findings for this compound |

|---|---|---|

| Thermogravimetric Analysis (TGA) | Mass change vs. Temperature | Determination of decomposition temperature (likely onset 120-200°C). |

| Differential Scanning Calorimetry (DSC) | Heat flow vs. Temperature | Detection of melting point (endothermic peak) and glass transition. |

Microscopic Analysis for Morphological Features

Microscopic techniques are employed to visualize the size, shape, and surface features of a material. For a crystalline solid, this pertains to its crystal habit and morphology. While this compound is often handled as an oil, it can be crystallized for certain analyses. Techniques like Scanning Electron Microscopy (SEM) are powerful tools for characterizing the morphology of such crystals. nih.gov

SEM uses a focused beam of electrons to scan the surface of a sample, generating images with high resolution and great depth of field. This allows for detailed observation of crystal faces, growth patterns, and surface defects. mdpi.com In studies of related nitroaromatic compounds, SEM has been used to observe how crystallization conditions and additives can control crystal morphology, leading to different forms such as blocks or needles. researcher.life For instance, recrystallization of a related nitrophenyl derivative from 2-propanol yielded colorless block-like crystals. A microscopic analysis of this compound would similarly provide crucial information about its solid-state form if crystallized under specific conditions.

| Technique | Information Obtained | Application to this compound |

|---|---|---|

| Optical Microscopy | Basic crystal shape, size, and color. | Preliminary assessment of crystallized samples. |

| Scanning Electron Microscopy (SEM) | High-resolution surface topography and morphology. | Detailed characterization of crystal habit, faces, and surface features. |

| Transmission Electron Microscopy (TEM) | Internal crystal structure, defects, and dislocations. | Advanced analysis of crystallographic defects if single crystals are prepared. |

X-ray Crystallography for Solid-State Structure Determination

X-ray Crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides unequivocal proof of a molecule's structure, including bond lengths, bond angles, and torsional angles. It also reveals how molecules are arranged in the crystal lattice, a phenomenon known as crystal packing, which is governed by intermolecular forces like hydrogen bonds and π-stacking.

The process involves irradiating a single crystal of the compound with a monochromatic X-ray beam. The resulting diffraction pattern is collected and analyzed to generate an electron density map, from which the atomic positions can be determined.

While a specific crystal structure for this compound has not been reported in the surveyed crystallographic databases, extensive research on closely related ortho-nitrophenyl derivatives provides a clear blueprint for the type of data that would be obtained. For example, the crystal structure analysis of (E)-3-tert-butyl-N-[(2-nitrophenyl)methylidene]-1-phenyl-1H-pyrazol-5-amine, a Schiff base derived from an ortho-nitrophenyl aldehyde, revealed a nearly coplanar structure influenced by the ortho-nitro group. The analysis detailed how the crystal packing is stabilized by π-stacking and dispersion interactions.

A crystallographic study of this compound would yield a complete set of structural parameters. This data is typically presented in a standardized format, as shown in the table below, which is based on data from related structures.

| Parameter | Description | Example Data (from related structures) |

|---|---|---|

| Crystal System | One of seven crystal systems (e.g., Monoclinic, Orthorhombic). | Monoclinic |

| Space Group | Describes the symmetry of the unit cell. | P2₁/c |

| Unit Cell Dimensions | Lengths (a, b, c) and angles (α, β, γ) of the unit cell. | a=5.4Å, b=23.9Å, c=9.5Å, β=96.1° |

| Volume (V) | Volume of the unit cell. | 1222.9 ų |

| Z | Number of molecules in the unit cell. | 4 |

| Bond Lengths/Angles | Precise intramolecular distances and angles. | e.g., C-N, C=O, N-O bond lengths |

| Intermolecular Interactions | Forces stabilizing the crystal packing (H-bonds, π-stacking). | Analysis of short contacts between molecules. |

Future Research Directions and Emerging Trends in 3 2 Nitrophenyl Propanal Research

Development of Innovative Catalytic Systems for Enhanced Selectivity and Efficiency

The synthesis of 3-(2-nitrophenyl)propanal and its analogues often involves multi-step processes where selectivity and efficiency are paramount. Future research will likely gravitate towards the design and implementation of novel catalytic systems that can offer superior control over reaction outcomes.

One promising avenue is the development of catalysts for the selective hydrogenation of α,β-unsaturated aldehydes, which could be adapted for the synthesis of saturated aldehydes like this compound from unsaturated precursors. chinesechemsoc.org Research into ruthenium (Ru) hydride complexes, for example, has shown potential for regioselective hydrogenation, offering a pathway to either unsaturated alcohols or saturated aldehydes. chinesechemsoc.org Further investigation into ligands and reaction conditions could tailor these catalysts for substrates like those in the nitrophenyl series.

Moreover, the selective reduction of nitroarenes to other functional groups is a critical step in many synthetic routes involving this compound. Polystyrene-supported gold nanoparticles have demonstrated high selectivity in the reduction of nitroarenes to hydrazoarenes, and by controlling the reaction conditions, can also yield azoarenes or aminoarenes. acs.org Future work could explore the application of such nanoparticle catalysts to achieve selective transformations on the nitro group of this compound without affecting the aldehyde functionality.

The development of "built-in-base" ligands, such as the Neolephos ligand used in palladium-catalyzed monocarbonylation of 1,3-diynes, presents another innovative approach. nih.gov These ligands can facilitate reactions under mild conditions with high chemoselectivity. nih.gov Designing similar ligands tailored for the specific electronic and steric properties of nitrophenyl substrates could lead to more efficient and selective syntheses of this compound and its derivatives.

| Catalyst Type | Potential Application in this compound Synthesis | Key Research Focus |

| Ruthenium Hydride Complexes | Selective hydrogenation of unsaturated precursors | Ligand design for enhanced regioselectivity |

| Gold Nanoparticles | Selective reduction of the nitro group | Control of reaction conditions for desired products |

| "Built-in-Base" Ligands | Efficient and selective C-C bond formation | Ligand design for specific nitrophenyl substrates |

Exploration of Sustainable and Environmentally Benign Synthetic Routes

In line with the growing emphasis on green chemistry, a significant trend in the synthesis of this compound will be the exploration of more sustainable and environmentally friendly methods. This involves the use of greener catalysts, solvents, and reaction conditions.

The use of biodegradable catalysts, such as citric acid in aqueous ethanol, has been shown to be effective for the synthesis of functionalized azomethines from aromatic aldehydes. tandfonline.com This approach offers advantages like the use of readily available and non-toxic materials, mild reaction conditions, and high yields without the need for extensive purification. tandfonline.com Similar green catalytic systems could be investigated for the synthesis of this compound.

Mechanochemistry, which involves conducting reactions by grinding solid reactants, offers a solvent-free alternative to traditional solution-phase synthesis. This technique has been successfully applied to the allylation of aldehydes and ketones. mdpi.com Exploring mechanochemical routes for key steps in the synthesis of this compound could significantly reduce solvent waste.

| Sustainable Approach | Application in this compound Synthesis | Potential Benefits |

| Biodegradable Catalysts | Use of catalysts like citric acid | Reduced toxicity and waste |

| Mechanochemistry | Solvent-free reaction conditions | Elimination of hazardous solvents |

| Chemo-enzymatic Cascades | One-pot synthesis from renewable precursors | Increased efficiency, reduced steps |

Integration with Advanced Flow Chemistry and Automated Synthesis Platforms

Flow chemistry is revolutionizing chemical synthesis by offering enhanced safety, scalability, and control over reaction parameters. The integration of flow chemistry platforms for the synthesis of this compound and other nitroaromatic compounds is an emerging trend.

Continuous-flow microreaction processes have been developed for the mononitration of aromatic compounds with high selectivity and yield, addressing the safety risks and environmental concerns associated with traditional batch nitration. rsc.orgeuropa.eumdpi.com These systems allow for precise control of temperature and mixing, which is crucial for highly exothermic reactions like nitration. europa.eumdpi.com Applying this technology to the nitration steps in the synthesis of this compound precursors could lead to safer and more efficient production.

Flow chemistry also enables the telescoping of multiple reaction steps into a continuous sequence, eliminating the need for isolation and purification of intermediates. For example, a continuous flow process for the synthesis of (S)-rolipram involved multiple steps, including reductions and cyclizations, performed in a series of reactors. acs.org A similar integrated flow system could be designed for the multi-step synthesis of this compound, significantly streamlining the process.

The automation of flow chemistry platforms further enhances their utility, allowing for high-throughput screening of reaction conditions and rapid optimization of synthetic routes. frontiersin.org This can accelerate the discovery of new and improved methods for synthesizing this compound and its derivatives.

Application of Advanced Computational Methodologies for Predictive Design

Computational chemistry has become an indispensable tool in modern chemical research, enabling the predictive design of catalysts and the elucidation of reaction mechanisms. wiley.com Future research on this compound will undoubtedly leverage these advanced computational methodologies.

Quantum chemical modeling can provide deep insights into reaction mechanisms, allowing for the rational design of catalysts with improved selectivity and activity. ibs.re.kr For instance, computational studies have been used to predict the enantioselectivity of organocatalysts in aldehyde alkylation. nih.gov Similar in silico studies could be employed to design catalysts specifically tailored for the asymmetric synthesis of chiral derivatives of this compound.

Data-driven approaches, such as quantitative structure-activity relationship (QSAR) and machine learning, are also emerging as powerful tools for catalyst design. researchgate.net By analyzing large datasets of catalyst structures and their performance, these methods can identify key structural features that govern catalytic activity and selectivity, guiding the design of new, more effective catalysts. researchgate.net

Furthermore, computational methods can be used to screen virtual libraries of potential reactants and catalysts, identifying promising candidates for experimental investigation. This can significantly accelerate the discovery of new synthetic routes and novel applications for this compound and its derivatives.

| Computational Methodology | Application in this compound Research | Expected Outcome |

| Quantum Chemical Modeling | Elucidation of reaction mechanisms and catalyst design | Development of highly selective catalysts |

| Data-Driven Approaches (QSAR, ML) | Prediction of catalyst performance | Accelerated discovery of new catalysts |

| Virtual Screening | Identification of new reactants and applications | Expansion of the chemical space around this compound |

Interdisciplinary Research on Novel Applications of Nitrophenylpropanal Derivatives

The future of this compound research also lies in expanding its applications beyond traditional organic synthesis through interdisciplinary collaborations. The unique combination of a reactive aldehyde and a versatile nitro group makes this scaffold a promising platform for the development of novel functional molecules.

In materials science, phenazine (B1670421) derivatives, which can be synthesized from ortho-nitroanilines (potential derivatives of this compound), have shown promise in optical sensing and electrochemical applications. rsc.org Research could explore the synthesis of novel phenazine-based materials derived from this compound for use in sensors, organic electronics, or as photofunctional materials.

In medicinal chemistry, the nitrophenyl moiety is present in various bioactive compounds. For example, novel functionalized β-nitrostyrenes have been investigated as potential antibacterial agents. nih.gov The this compound scaffold could serve as a starting point for the synthesis of new classes of compounds with potential therapeutic properties.

Furthermore, the development of novel chiral DMAP (dimethylaminopyridine) derivatives for asymmetric catalysis highlights the potential for creating new catalysts from functionalized building blocks. bham.ac.uk The chiral backbone of such catalysts could be derived from enantiomerically pure derivatives of this compound, opening up new avenues in asymmetric synthesis.

The exploration of these and other interdisciplinary applications will be crucial for unlocking the full potential of this compound and its derivatives in the years to come.

Q & A

Q. Advanced

- NMR : H NMR (CDCl₃) shows characteristic peaks: δ 9.75 ppm (aldehyde proton, singlet), δ 8.10–7.50 ppm (aromatic protons, multiplet), and δ 2.90 ppm (methylene protons, triplet) .

- IR : Strong absorption at ~1720 cm⁻¹ (C=O stretch) and 1520 cm⁻¹ (NO₂ asymmetric stretch) .

- Mass Spectrometry : ESI-MS confirms molecular ion [M+H]⁺ at m/z 180.1 .

- Computational : Gaussian09 simulations predict electrostatic potential surfaces, aiding in reactivity analysis .

How can researchers mitigate safety risks during handling and storage of this compound?

Q. Basic

- Handling : Use nitrile gloves, fume hoods, and flame-retardant lab coats. Avoid skin contact, as nitroaromatics can cause irritation .

- Storage : Store in amber glass vials at 2–8°C under inert gas (N₂ or Ar) to prevent aldehyde oxidation. Label containers with hazard symbols (GHS07: irritant) .

What strategies resolve contradictory data in kinetic studies of its reduction reactions?

Advanced

Discrepancies in reduction rates (e.g., NaBH₄ vs. LiAlH₄) arise from solvent effects and nitro group participation. Controlled experiments with deuterated solvents (D₂O vs. THF-d₈) and in situ IR monitoring clarify mechanistic pathways. For instance, LiAlH₄ in THF reduces the nitro group to NH₂, altering reaction outcomes, while NaBH₄ selectively reduces the aldehyde .

How is this compound utilized as an intermediate in pharmaceutical synthesis?

Advanced

It serves as a precursor for β-amino alcohol derivatives via reductive amination (e.g., with NH₃ and H₂/Pd-C), key motifs in β-blockers. In anticancer drug design, its nitro group is functionalized into urea or thiourea derivatives for kinase inhibition assays . Optimized protocols use microwave-assisted synthesis (100°C, 30 min) to accelerate coupling reactions .

What computational tools predict its suitability as a building block for metal-organic frameworks (MOFs)?

Advanced

Retrosynthesis AI tools (e.g., Pistachio, Reaxys) analyze its potential as a ligand. The nitro group’s geometry and charge distribution, modeled via Materials Studio software, suggest compatibility with Cu(II) or Fe(III) nodes. Experimental validation involves XRD of MOF crystals grown via solvothermal methods .

How do solvent and pH affect its stability in aqueous solutions?

Basic

The compound hydrolyzes in acidic (pH <3) or basic (pH >10) conditions, forming 3-(2-nitrophenyl)propanoic acid. Stability studies (HPLC tracking) show optimal shelf life in neutral buffers (pH 6–8) with <5% degradation over 30 days. Additives like BHT (0.1%) inhibit radical-mediated aldehyde oxidation .

What are the challenges in scaling up its synthesis for multi-gram applications?

Advanced

Batch-to-batch variability arises from exothermic aldol condensation steps. Flow chemistry systems (microreactors) improve heat dissipation and yield consistency. For example, continuous-flow synthesis at 50°C with residence time <2 min achieves 85% yield vs. 60% in batch .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.